

# Application Note: Quantifying Cell Migration Using a CCR5 Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CRT5      |           |
| Cat. No.:            | B10764632 | Get Quote |

Note on Terminology: The topic specified "CRT5," which is the acronym for the Concussion Recognition Tool 5, a clinical assessment for sport-related concussions. Given the context of a "cell migration assay," this document has been developed based on the likely intended subject, CCR5 (C-C chemokine receptor type 5), a well-characterized receptor critically involved in cell migration.

### Introduction

Cell migration is a fundamental biological process essential for tissue development, immune responses, and wound healing. However, aberrant cell migration is a hallmark of diseases such as cancer metastasis and chronic inflammation. The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of various cell types, including T-cells, monocytes, and certain cancer cells.[1] Its primary ligand, CCL5 (also known as RANTES), induces a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement.[2] Understanding and quantifying the effects of novel therapeutics on the CCL5/CCR5 axis is therefore of significant interest in drug development. This application note provides a detailed protocol for performing a cell migration assay to assess the promigratory effects of CCL5 and the inhibitory potential of CCR5 antagonists.

## **Principle of the Assay**

The protocol described herein utilizes a Boyden chamber, or transwell, assay, a widely accepted method for evaluating cell migration.[3][4] This system consists of a cell culture insert with a porous membrane that separates an upper and a lower chamber. Cells are seeded in



the upper chamber, and a chemoattractant, in this case, CCL5, is placed in the lower chamber. Cells migrate through the pores in the membrane towards the chemoattractant gradient. The extent of migration can be quantified by staining and counting the cells that have traversed the membrane. This assay can be adapted to study the efficacy of CCR5 inhibitors, such as Maraviroc, by pre-treating the cells with the compound before initiating the migration experiment.

## **Experimental Protocols Materials and Reagents**

- Cells: CCR5-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs), Tlymphocytes, monocytes, or breast cancer cell lines like MDA-MB-231).
- Culture Medium: RPMI-1640 or other appropriate cell culture medium.
- Fetal Bovine Serum (FBS)
- Transwell Inserts: 24-well format with 5 μm or 8 μm pore size membranes. The optimal pore size is cell-type dependent.[3]
- Recombinant Human CCL5: To be used as the chemoattractant.
- CCR5 Antagonist: Maraviroc (or other CCR5 inhibitors).
- Phosphate-Buffered Saline (PBS)
- Fixing Solution: 4% paraformaldehyde in PBS.
- Staining Solution: 0.1% Crystal Violet in 20% methanol.
- Extraction Solution: 10% acetic acid.
- Plate Reader: Capable of measuring absorbance at 570-595 nm.

## **Protocol 1: CCL5-Induced Cell Migration**

Cell Preparation:



- Culture CCR5-expressing cells to 80-90% confluency.
- Prior to the assay, starve the cells in a serum-free medium for 4-6 hours.
- Harvest the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.
- Wash the cells with serum-free medium and resuspend them at a concentration of 1 x
   10^6 cells/mL in a serum-free medium.[5]

#### Assay Setup:

- In the lower wells of a 24-well plate, add 600 μL of serum-free medium containing various concentrations of CCL5 (e.g., 0, 1, 10, 50, 100 ng/mL). A common optimal concentration is around 10 nM.[6] Include a negative control with no CCL5.
- Add 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to the upper chamber of each transwell insert.
- Carefully place the inserts into the wells of the 24-well plate, ensuring no air bubbles are trapped beneath the membrane.

#### Incubation:

Incubate the plate for 2-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will vary depending on the cell type. A 2-hour incubation is often sufficient for T-cells.
 [6]

### · Quantification of Migration:

- After incubation, carefully remove the transwell inserts from the wells.
- Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane by immersing the inserts in
   4% paraformaldehyde for 15 minutes.
- Stain the cells by placing the inserts in a 0.1% Crystal Violet solution for 20 minutes.



- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- $\circ$  To quantify migration, place the inserts in a new 24-well plate containing 500  $\mu$ L of 10% acetic acid in each well to elute the stain.
- Incubate for 10 minutes with gentle shaking.
- $\circ$  Transfer 100  $\mu$ L of the eluted stain to a 96-well plate and measure the absorbance at 570-595 nm.

## Protocol 2: Inhibition of Cell Migration with a CCR5 Antagonist

- Cell Preparation and Pre-treatment:
  - Prepare the cells as described in Protocol 1, Step 1.
  - Before adding the cells to the transwell inserts, pre-incubate the cell suspension with various concentrations of a CCR5 antagonist (e.g., Maraviroc at 0.1, 1, 10, 100 μM) for 30-60 minutes at 37°C.[2][7] Include a vehicle control (e.g., DMSO).
- Assay Setup and Incubation:
  - Set up the transwell plate with a fixed, optimal concentration of CCL5 (e.g., 10 nM) in the lower chambers.
  - Add the pre-treated cell suspension to the upper chambers.
  - Incubate and process the plate as described in Protocol 1, Steps 3 and 4.

### **Data Presentation**

The results of the cell migration assay can be presented as the mean absorbance values ± standard deviation. The data can also be normalized to the control group (no chemoattractant or no inhibitor) and expressed as a percentage of migration or inhibition.

Table 1: Quantitative Analysis of CCL5-Induced Migration and Inhibition by Maraviroc



| Treatment<br>Group  | Chemoattra<br>ctant<br>(CCL5) | Inhibitor<br>(Maraviroc) | Mean<br>Absorbance<br>(570 nm) ±<br>SD | % Migration<br>(Normalized<br>to Positive<br>Control) | % Inhibition |
|---------------------|-------------------------------|--------------------------|----------------------------------------|-------------------------------------------------------|--------------|
| Negative<br>Control | 0 nM                          | 0 μΜ                     | 0.15 ± 0.02                            | 0%                                                    | -            |
| Positive<br>Control | 10 nM                         | 0 μΜ                     | 0.85 ± 0.05                            | 100%                                                  | 0%           |
| Maraviroc           | 10 nM                         | 0.1 μΜ                   | 0.68 ± 0.04                            | 75.7%                                                 | 24.3%        |
| Maraviroc           | 10 nM                         | 1 μΜ                     | 0.45 ± 0.03                            | 42.9%                                                 | 57.1%        |
| Maraviroc           | 10 nM                         | 10 μΜ                    | 0.25 ± 0.02                            | 14.3%                                                 | 85.7%        |
| Maraviroc           | 10 nM                         | 100 μΜ                   | 0.18 ± 0.03                            | 4.3%                                                  | 95.7%        |

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: CCR5 signaling cascade leading to cell migration.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for the CCR5 transwell cell migration assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. eenzyme.com [eenzyme.com]
- 2. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR5 promotes the migration of pathological CD8+ T cells to the leishmanial lesions -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]



 To cite this document: BenchChem. [Application Note: Quantifying Cell Migration Using a CCR5 Chemotaxis Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764632#how-to-perform-a-cell-migration-assay-with-crt5]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com